molecular formula C9H18O3 B1205925 2-(Pentyloxy)ethyl acetate

2-(Pentyloxy)ethyl acetate

Cat. No. B1205925
M. Wt: 174.24 g/mol
InChI Key: INRKVKPTZMIOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pentyloxy)ethyl acetate is an acetate ester that is ethyl acetate substituted by a pentyloxy group at position 2. It has a role as a metabolite. It is an acetate ester and an ether.

Scientific Research Applications

Odor and Fragrance Applications

  • 2-(Pentyloxy)ethyl acetate is studied for its odor characteristics. Research indicates that the structural modification of acetate esters, like the addition of a methyl group at the 1-position of the alcohol, can have varying effects on their odor threshold. For instance, in compounds like ethyl acetate, propyl acetate, butyl acetate, and heptyl acetate, this modification results in a decreased odor threshold. However, for pentyl acetate, hexyl acetate, and octyl acetate, the opposite effect is observed (Takeoka, Buttery, & Ling, 1996).
  • A toxicological and dermatological review of 2-(p-tolyloxy)ethyl acetate, a fragrance ingredient, has been conducted. This compound belongs to the fragrance structural group of aryl alkyl alcohol simple acid esters (AAASAE), prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid. The review includes a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (McGinty, Letizia, & Api, 2012).

Industrial and Chemical Applications

  • 2-(Pentyloxy)ethyl acetate and related compounds are used in various industrial and commercial applications, including as solvents. For example, 2-Ethoxy ethyl acetate (2-EEA) is broadly used in industries, and its exposure has been linked to hematological toxicity. Studies have explored the haematological effects of 2-EEA exposure in workers, revealing that high exposure can lead to anaemic conditions, especially in female workers (Loh et al., 2003).
  • The compound is also relevant in the context of sustainable production methods. For instance, microbial conversion of biomass-derived sugars into ethyl acetate, a short-chain ester widely used in food, beverage, and solvent areas, presents a sustainable alternative to current production methods that rely on natural gas and crude oil. This involves bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases or metabolic engineering in yeasts (Zhang et al., 2020).
  • In a similar vein, the discovery of a new enzyme (Eat1) from the yeast Wickerhamomyces anomalus has been a significant step towards biobased ethyl acetate production. This enzyme showed promising results when expressed in Saccharomyces cerevisiae and Escherichia coli, offering a crucial step in the development of sustainable ethyl acetate production methods (Kruis et al., 2017).

properties

Product Name

2-(Pentyloxy)ethyl acetate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-pentoxyethyl acetate

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-11-7-8-12-9(2)10/h3-8H2,1-2H3

InChI Key

INRKVKPTZMIOTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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